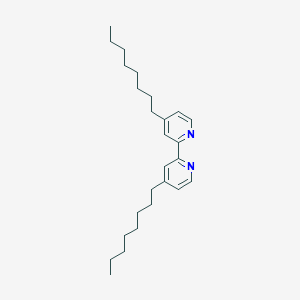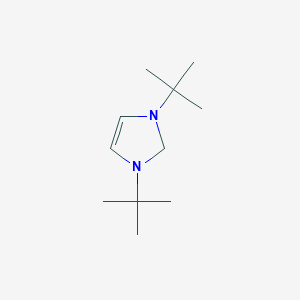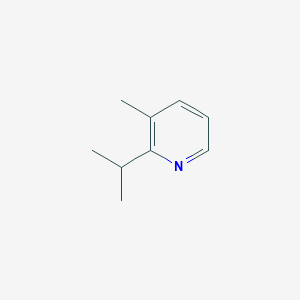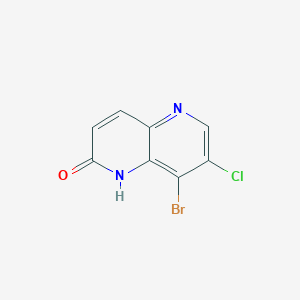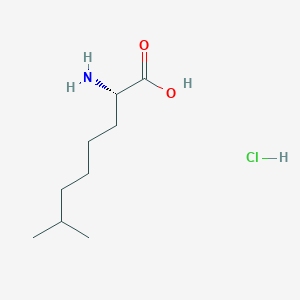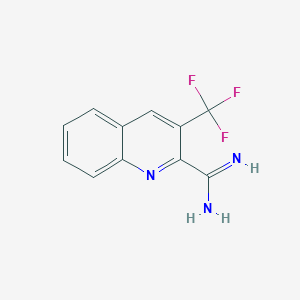
3-(Trifluoromethyl)quinoline-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)quinoline-2-carboximidamide is a chemical compound with the molecular formula C11H9ClF3N3. It is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-2-carboximidamide typically involves the introduction of a trifluoromethyl group to a quinoline precursor. One common method includes the reaction of 3-(trifluoromethyl)aniline with cyanamide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)quinoline-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-(Trifluoromethyl)quinoline-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism by which 3-(Trifluoromethyl)quinoline-2-carboximidamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)quinoline-2-carboxylic acid
- 3-(Trifluoromethyl)quinoline-2-carboxamide
- 3-(Trifluoromethyl)quinoline-2-carboxylate
Uniqueness
3-(Trifluoromethyl)quinoline-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H8F3N3 |
|---|---|
Poids moléculaire |
239.20 g/mol |
Nom IUPAC |
3-(trifluoromethyl)quinoline-2-carboximidamide |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)7-5-6-3-1-2-4-8(6)17-9(7)10(15)16/h1-5H,(H3,15,16) |
Clé InChI |
IHWCXUWWPPFGMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C(=N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



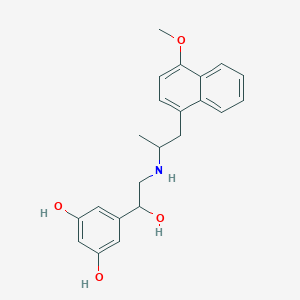
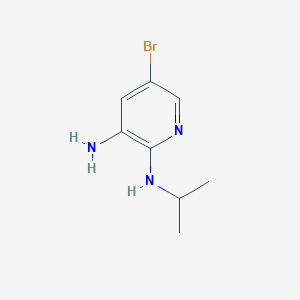
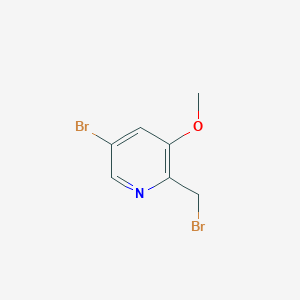
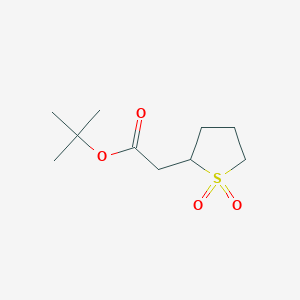
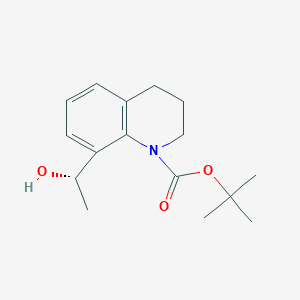
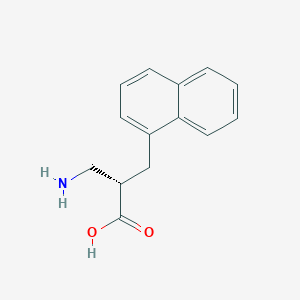

![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
